molecular formula C14H13N3O2S B11198188 N-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B11198188
M. Wt: 287.34 g/mol
InChI Key: ZZNGOVPTUFFNKX-UHFFFAOYSA-N
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Description

N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a sulfonamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method involves the use of a quinoline-based dendrimer-like ionic liquid as a catalyst, which facilitates the formation of the sulfonamide moiety under mild reaction conditions . The reaction conditions often include the use of solvents such as ethanol and the application of heat to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt cellular processes and lead to therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is unique due to its specific structural features, such as the pyrrolo[2,3-b]pyridine core and the m-tolyl group. These features confer distinct chemical properties and biological activities that differentiate it from other sulfonamide compounds.

Biological Activity

N-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 317.39 g/mol

The structural representation is crucial for understanding its interaction with biological targets.

This compound exhibits various mechanisms of action, primarily through its interaction with specific receptors and enzymes:

  • Inhibition of SGK-1 Kinase : Research indicates that this compound acts as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in multiple cellular processes including cell survival and proliferation. Inhibition of SGK-1 can have therapeutic implications in treating diseases such as cancer and metabolic disorders .
  • Antibacterial Activity : Studies have shown that derivatives of pyrrole compounds, including this sulfonamide, possess notable antibacterial properties. For instance, related compounds have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial efficacy .

Antibacterial Activity Table

Compound NameMIC (μg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2E. coli

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The results indicated that these compounds exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism that warrants further investigation .

Case Study 2: Inhibition of SGK-1

In vitro studies demonstrated that the compound effectively inhibited SGK-1 activity in cellular models, leading to decreased cell proliferation in cancer cell lines. This suggests potential applications in cancer therapeutics where SGK-1 plays a pivotal role in tumor growth .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

N-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

InChI

InChI=1S/C14H13N3O2S/c1-10-4-2-5-11(8-10)17-20(18,19)13-9-16-14-12(13)6-3-7-15-14/h2-9,17H,1H3,(H,15,16)

InChI Key

ZZNGOVPTUFFNKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3

Origin of Product

United States

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